5,6,7,8-Tetrahydroquinoxalin-2-ol

Description

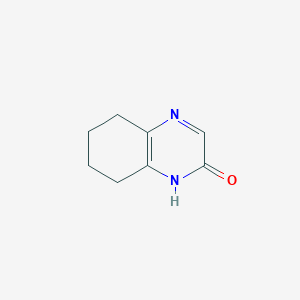

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h5H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGFRZKZEUUPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356175 | |

| Record name | 5,6,7,8-tetrahydroquinoxalin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27579-58-4 | |

| Record name | 5,6,7,8-tetrahydroquinoxalin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5,6,7,8-hexahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroquinoxalin-2-ol

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 5,6,7,8-tetrahydroquinoxalin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is centered around the classical yet versatile cyclocondensation reaction of a cyclic α-dicarbonyl compound with a functionalized 1,2-diamine. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and discuss the critical aspects of purification and characterization of the target molecule. Furthermore, we will explore the tautomeric nature of the product and its relevance to its chemical and biological properties. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this valuable molecular scaffold.

Introduction: The Quinoxalinone Scaffold in Modern Drug Discovery

The quinoxaline ring system, and particularly its oxidized derivatives, the quinoxalinones, represent a "privileged scaffold" in medicinal chemistry.[1] This structural motif is a cornerstone in the design of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[2] The versatility of the quinoxalinone core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to achieve desired therapeutic effects. The partially saturated analog, 5,6,7,8-tetrahydroquinoxalin-2-ol, combines the key features of the quinoxalinone core with a three-dimensional character imparted by the saturated carbocyclic ring, a desirable trait for enhancing binding affinity and selectivity to biological targets.

This guide focuses on a logical and accessible synthetic approach to 5,6,7,8-tetrahydroquinoxalin-2-ol, leveraging the well-established reaction between an α-dicarbonyl compound and a 1,2-diamine.[2] Specifically, we will detail the condensation of cyclohexane-1,2-dione with 2,3-diaminopropionic acid. This strategy offers a direct route to the target molecule and allows for potential diversification through the use of substituted starting materials.

The Synthetic Strategy: A Mechanistic Perspective

The cornerstone of this synthesis is the cyclocondensation reaction between an α-dicarbonyl compound and a 1,2-diamine, a classic and highly reliable method for the formation of quinoxalines and their derivatives.[2]

Tautomerism: The Quinoxalinol-Quinoxalinone Equilibrium

A critical aspect to consider is the tautomeric relationship between the target 5,6,7,8-tetrahydroquinoxalin-2-ol (the enol form) and its corresponding keto form, 5,6,7,8-tetrahydroquinoxalin-2(1H)-one (the amide or lactam form). In the vast majority of cases for 2-hydroxyquinoxalines and related heterocyclic systems like 2-hydroxypyridines, the equilibrium lies heavily in favor of the more thermodynamically stable keto tautomer.[3][4] This preference is attributed to the greater stability of the amide bond within the ring. Therefore, while the target molecule is named as the "-ol", it will predominantly exist and be isolated as the "-one".

Experimental Section: A Validated Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 5,6,7,8-tetrahydroquinoxalin-2(1H)-one.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| Cyclohexane-1,2-dione | 112.13 | ≥97% | Commercially Available |

| 2,3-Diaminopropionic Acid Hydrochloride | 142.57 | ≥98% | Commercially Available |

| Ethanol (Absolute) | 46.07 | ACS Grade | Commercially Available |

| Glacial Acetic Acid | 60.05 | ACS Grade | Commercially Available |

| Sodium Bicarbonate | 84.01 | ACS Grade | Commercially Available |

| Deionized Water | 18.02 | --- | --- |

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (89.2 mmol) of cyclohexane-1,2-dione in 100 mL of absolute ethanol.

-

Addition of Diamine: To this solution, add 12.7 g (89.2 mmol) of 2,3-diaminopropionic acid hydrochloride. The mixture will likely be a slurry at this stage.

-

Neutralization and Catalyst Addition: Slowly add a solution of 7.5 g (89.2 mmol) of sodium bicarbonate in 50 mL of deionized water to the stirred mixture. This will neutralize the hydrochloride salt of the diamine. Following the neutralization, add 5 mL of glacial acetic acid to the reaction mixture to act as a catalyst.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The disappearance of the starting materials and the appearance of a new, more polar spot indicates the formation of the product.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. If not, reduce the volume of the solvent under reduced pressure until a precipitate begins to form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Filtration and Washing: Collect the crude product by vacuum filtration through a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL) to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the collected solid in a vacuum oven at 60-70°C to a constant weight.

Purification

The crude product can be further purified by recrystallization.[5]

-

Solvent Selection: A suitable solvent system for recrystallization is an ethanol/water mixture.

-

Procedure: Dissolve the crude product in a minimum amount of hot ethanol. To the hot solution, add hot deionized water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol until the solution is clear again. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization of 5,6,7,8-Tetrahydroquinoxalin-2(1H)-one

A battery of spectroscopic techniques should be employed to confirm the structure and purity of the synthesized compound.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 11.5-12.5 (s, 1H, N-H), 7.0-7.5 (s, 1H, C3-H), 2.5-2.7 (m, 4H, C5-H₂, C8-H₂), 1.7-1.9 (m, 4H, C6-H₂, C7-H₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 155-160 (C=O), 145-150 (C4a), 125-130 (C8a), 120-125 (C3), 20-30 (C5, C6, C7, C8) |

| FT-IR (KBr, cm⁻¹) | ν: 3200-3000 (N-H stretch), 2950-2850 (C-H stretch), 1650-1680 (C=O stretch, amide I), 1600-1620 (C=C stretch) |

| Mass Spectrometry (EI) | m/z: [M]⁺ expected at 164.09. Fragmentation may involve loss of CO (m/z 136) and subsequent fragmentation of the heterocyclic ring. |

Potential Side Reactions and Mechanistic Considerations

Decarboxylation

The use of 2,3-diaminopropionic acid introduces a carboxylic acid functionality. Under the reaction conditions, particularly with heating in an acidic medium, there is a possibility of decarboxylation of the initially formed 3-carboxy-5,6,7,8-tetrahydroquinoxalin-2(1H)-one intermediate.[6][7] This would lead to the formation of 5,6,7,8-tetrahydroquinoxaline as a byproduct. Careful control of the reaction temperature and time can help to minimize this side reaction.

Reaction Mechanism

The reaction proceeds through a well-established mechanism for quinoxaline formation.

Caption: Proposed reaction mechanism for the synthesis.

Conclusion

This technical guide has outlined a reliable and well-grounded synthetic route for the preparation of 5,6,7,8-tetrahydroquinoxalin-2-ol, which exists predominantly as its more stable tautomer, 5,6,7,8-tetrahydroquinoxalin-2(1H)-one. The described protocol, based on the cyclocondensation of cyclohexane-1,2-dione and 2,3-diaminopropionic acid, offers a straightforward and efficient method for accessing this valuable heterocyclic scaffold. The detailed experimental procedures, purification techniques, and comprehensive characterization data provided herein should serve as a valuable resource for researchers in medicinal chemistry and drug discovery. The inherent versatility of the quinoxalinone core ensures that the synthesized compound can serve as a key intermediate for the development of novel therapeutic agents.

References

-

Synthesis of C-3-functionalized quinoxalin-2(1H)-ones. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

- Al-Ostath, A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(23), 7203.

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

-

2(1H)-Quinoxalinone. (n.d.). NIST WebBook. Retrieved January 25, 2026, from [Link]

-

Ready Access to 3-Substituted Quinoxalin-2-ones under Superparamagnetic Nanoparticle Catalysis. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

- Quinoxalinone as a Privileged Platform in Drug Development. (2018). Current Medicinal Chemistry, 25(10), 1145-1166.

- Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900.

- Fraaije, M. W., et al. (2004). Cyclohexane-1,2-dione Hydrolase from Denitrifying Azoarcus sp. Strain 22Lin, a Novel Member of the Thiamine Diphosphate Enzyme Family. Journal of Bacteriology, 186(1), 214-221.

-

Examples of established drugs bearing a quinoxaline core in their chemical structures. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

For highly polar compound, how to do the purification? (2018). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Fluorescence spectra of Quinoxalin-2(1H)-one at room temperature... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). Molecules, 25(23), 5645.

-

1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

2-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D. Retrieved January 25, 2026, from [Link]

- Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023).

- Sharma, D., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23(08), 1199-1204.

- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). Pharmaceuticals, 16(8), 1174.

- Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. (2022). ChemistryOpen, 11(7), e202200084.

- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2021). Molecules, 26(11), 3326.

-

Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-30.

-

Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023). National Institutes of Health. Retrieved January 25, 2026, from [Link]

- Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. (2021).

-

Purification of strong polar and basic compounds. (2023). Reddit. Retrieved January 25, 2026, from [Link]

- Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. (n.d.). Google Patents.

-

Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

- Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. (1993).

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Forms of cyclohexane-1,2-dione in aqueous solution (2, 36). (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. (n.d.). Utah Chemistry. Retrieved January 25, 2026, from [Link]

- Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010).

-

Quinoxaline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 25, 2026, from [Link]

-

1H NMR spectra of 2-amino-4-(3-nitrophenyl). (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Decarboxylation. (2014). Khan Academy. Retrieved January 25, 2026, from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 25, 2026, from [Link]

Sources

- 1. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Chemical Properties of 5,6,7,8-Tetrahydroquinoxalin-2-ol

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical properties of 5,6,7,8-Tetrahydroquinoxalin-2-ol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document explores its structure, tautomerism, synthesis, reactivity, and predicted physicochemical and spectroscopic properties, offering valuable insights for its application in research and development.

Molecular Structure and Tautomerism: The Dual Identity

5,6,7,8-Tetrahydroquinoxalin-2-ol is a derivative of quinoxaline, featuring a pyrazine ring fused to a cyclohexane ring. The presence of a hydroxyl group at the 2-position introduces the critical feature of tautomerism, a form of constitutional isomerism where the molecule exists in two or more forms that are in rapid equilibrium.

The two primary tautomeric forms are the enol form (5,6,7,8-Tetrahydroquinoxalin-2-ol) and the keto form (5,6,7,8-Tetrahydroquinoxalin-2(1H)-one). This equilibrium involves the migration of a proton between the oxygen and nitrogen atoms of the pyrazine ring.

Caption: Tautomeric equilibrium between the enol and keto forms.

Based on studies of analogous 2-hydroxyquinolines and 2-hydroxypyridines, the equilibrium in most solvents and in the solid state heavily favors the more thermodynamically stable keto form (2-quinolone).[1][2] This preference is attributed to the greater stability of the amide bond in the keto form compared to the enamine-like structure of the enol form, as well as the potential for strong intermolecular hydrogen bonding in the solid state.[1]

Physicochemical Properties: A Comparative Overview

| Property | 5,6,7,8-Tetrahydroquinoxaline (Parent Compound) | 5,6,7,8-Tetrahydroquinoxalin-2-ol (Predicted) | Justification for Prediction |

| Molecular Formula | C₈H₁₀N₂ | C₈H₁₀N₂O | Addition of an oxygen atom. |

| Molecular Weight | 134.18 g/mol [3] | 150.18 g/mol | Addition of an oxygen atom. |

| Appearance | Clear, slightly yellow to orange liquid[4] | Likely a solid at room temperature. | The presence of the polar hydroxyl/keto group and the potential for hydrogen bonding would increase the melting point. |

| Boiling Point | 85 °C at 3 mmHg | Significantly higher than the parent compound. | Increased polarity and hydrogen bonding capabilities. |

| Solubility | Slightly soluble in water; soluble in organic solvents.[5] | Predicted to have increased solubility in polar solvents (e.g., ethanol, DMSO) and decreased solubility in nonpolar solvents compared to the parent. | The polar nature of the hydroxyl/keto group. |

| pKa | Not readily available | Expected to be weakly acidic due to the enol hydroxyl group or the N-H proton in the keto form. | The acidity of the N-H proton in the lactam (keto) form. |

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient synthesis of 5,6,7,8-Tetrahydroquinoxalin-2-ol would likely involve the condensation of 1,2-cyclohexanediamine with an appropriate three-carbon building block containing a keto-ester or a related functional group. A common method for synthesizing quinoxalin-2-ones is the reaction of an o-phenylenediamine with an α-keto acid or ester.

Caption: Proposed synthesis of the keto tautomer.

This one-pot reaction is a well-established method for the preparation of quinoxalinone derivatives and is expected to proceed with good yield.

Reactivity Profile

The reactivity of 5,6,7,8-Tetrahydroquinoxalin-2-ol is dictated by the functional groups present in its predominant keto tautomer.

-

N-Alkylation and N-Acylation: The N-H proton of the lactam is acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or acylation reactions at the nitrogen atom.

-

Electrophilic Aromatic Substitution: The benzene ring of the quinoxaline system is generally electron-deficient. However, the tetrahydro- nature of the cyclohexane ring and the presence of the electron-donating amide group in the pyrazine ring may allow for some electrophilic substitution reactions on the aromatic portion, though likely requiring forcing conditions.

-

Reactions at the Carbonyl Group: The carbonyl group can undergo typical reactions of amides, although it is less reactive than a ketone or aldehyde. For example, it can be reduced to the corresponding methylene group under strong reducing conditions.

-

Halogenation: The carbon atom at the 3-position is part of an enamine-like system and may be susceptible to electrophilic attack, such as halogenation.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is crucial for confirming the structure and predominant tautomeric form of 5,6,7,8-Tetrahydroquinoxalin-2-ol.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for distinguishing between the enol and keto tautomers.

-

Keto Form (5,6,7,8-Tetrahydroquinoxalin-2(1H)-one):

-

A strong absorption band in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the cyclic amide (lactam).[6]

-

A broad absorption band in the region of 3100-3300 cm⁻¹ due to the N-H stretching vibration.

-

-

Enol Form (5,6,7,8-Tetrahydroquinoxalin-2-ol):

-

A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretching vibration.

-

The absence of a strong C=O stretching band in the 1650-1680 cm⁻¹ region.

-

The presence of a strong carbonyl absorption would provide compelling evidence for the predominance of the keto tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Keto Form: A signal in the downfield region (typically >10 ppm) corresponding to the N-H proton. The protons on the cyclohexane ring would appear as complex multiplets in the aliphatic region. The aromatic protons would appear in the aromatic region, with their chemical shifts and coupling patterns dependent on the substitution. A singlet would be expected for the proton at the 3-position. For the parent 2(1H)-quinoxalinone, signals for the aromatic protons are observed.[7]

-

Enol Form: A signal for the O-H proton, the chemical shift of which would be concentration and solvent-dependent. The absence of a downfield N-H proton signal would be indicative of the enol form.

-

-

¹³C NMR:

-

Keto Form: A signal in the downfield region (around 160-170 ppm) for the carbonyl carbon.

-

Enol Form: The carbon at the 2-position would be shifted upfield compared to the keto form and would appear in the region typical for a carbon attached to an oxygen in an enol.

-

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound (150.18 g/mol ). The fragmentation pattern would likely involve the loss of CO from the keto tautomer, a characteristic fragmentation for lactams.

Potential Applications and Biological Relevance

Quinoxaline and its derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[8][9] The introduction of a hydroxyl/keto group and the saturated cyclohexane ring in 5,6,7,8-Tetrahydroquinoxalin-2-ol can significantly influence its biological profile.

The structural similarity to other biologically active quinoxalinones suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents. For instance, various quinoxalinone derivatives have been investigated as potential anticancer agents.[6]

Conclusion

5,6,7,8-Tetrahydroquinoxalin-2-ol is a fascinating heterocyclic compound that predominantly exists as its keto tautomer, 5,6,7,8-Tetrahydroquinoxalin-2(1H)-one. While specific experimental data for this molecule is scarce, a comprehensive understanding of its chemical properties can be derived from the well-established chemistry of related quinoxaline and quinolinone systems. Its synthesis is readily achievable through established condensation reactions, and its reactivity profile offers opportunities for further chemical modification. The predicted physicochemical and spectroscopic properties provide a solid foundation for its identification and characterization. Given the rich biological activities associated with the quinoxaline scaffold, 5,6,7,8-Tetrahydroquinoxalin-2-ol represents a promising candidate for further investigation in the fields of drug discovery and materials science.

References

[10] Determination of 5,6,7,8-Tetrahydroquinoxaline Added in Aromatic Rice by Gas Chromatography-Mass Spectrometry. (2022). Liang you shipin ke-ji, 30(3), 171-176. [Link]

[11] Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). Molecules, 27(7), 2168. [Link]

[12] Crossley, R., Curran, A. C. W., & Hill, D. G. (1976). 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. Journal of the Chemical Society, Perkin Transactions 1, 977-982. [Link]

[13] Chelucci, G., Orrù, G., & Soccolini, F. (2004). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. ARKIVOC, 2004(xiv), 44-50. [Link]

[14] Method for synthesizing 5,6,7,8-tetrahydroquinoline. (2009). Google Patents.

[15] PubChem. (n.d.). 2-Methyl-5,6,7,8-tetrahydroquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

[16] Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2021). Catalysts, 11(11), 1369. [Link]

[3] PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

[17] Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts. [Link]

[18] Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2012). International Journal of ChemTech Research, 4(1), 245-252.

[19] Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). Journal of Medicinal Chemistry, 66(21), 14505–14513. [Link]

[20] PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

[21] Structures of 2-hydroxyquinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

[2] 2-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D. Retrieved from [Link]

[22] 5,6,7,8-Tetrahydroquinoxaline. (n.d.). NIST WebBook. Retrieved from [Link]

[23] IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of... (n.d.). ResearchGate. Retrieved from [Link]

[24] McNab, H. (1978). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1023-1027. [Link]

[8] Biological Activity of Quinoxaline Derivatives. (2015). International Journal of Pharmaceutical Sciences and Research, 6(4), 1335-1346.

[6] Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). Molecules, 27(19), 6296. [Link]

[25] Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). Molecules, 27(7), 2168. [Link]

EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. (2021). Journal of Chemical Technology and Metallurgy, 56(5), 881-900.

[26] Keto Enol Tautomerism. (2019, January 10). YouTube. [Link]

[27] Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (2021). Molecules, 26(11), 3326. [Link]

[28] How about Tautomers? (n.d.). WuXi Biology. Retrieved from [Link]

[29] FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (2018). Asian Journal of Applied Sciences, 11(2), 83-91. [Link]

[30] Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

[5] 5,6,7,8-Tetrahydroquinoxaline manufacturers and suppliers in China. (n.d.). ODOWELL. Retrieved from [Link]

[31] synthesis and biological activity studies of quinoxaline derivatives. (2016). Heterocyclic Letters, 6(1), 113-119.

[9] Quinoxalines with biological activity. (2014, December 22). RSC Medicinal Chemistry Blog. [Link]

[32] Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. (2024). The Journal of Organic Chemistry, 89(8), 5326–5336. [Link]

[33] 2(1H)-Quinoxalinone, 3-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

[34] Reaction sites of 8-hydroxyquinoline 1. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. 5,6,7,8-Tetrahydroquinoxaline | C8H10N2 | CID 36822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5,6,7,8-Tetrahydroquinoxaline, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 5,6,7,8-Tetrahydroquinoxaline manufacturers and suppliers in China - ODOWELL [odowell.com]

- 6. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Quinoxalinone(1196-57-2) 1H NMR spectrum [chemicalbook.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. blogs.rsc.org [blogs.rsc.org]

- 10. Determination of 5,6,7,8-Tetrahydroquinoxaline Added in Aromatic Rice by Gas Chromatography-Mass Spectrometry [agris.fao.org]

- 11. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]

- 15. 2-Methyl-5,6,7,8-tetrahydroquinoxaline | C9H12N2 | CID 590596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 5,6,7,8-Tetrahydroquinoxaline [webbook.nist.gov]

- 23. researchgate.net [researchgate.net]

- 24. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 25. mdpi.com [mdpi.com]

- 26. youtube.com [youtube.com]

- 27. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. wuxibiology.com [wuxibiology.com]

- 29. scialert.net [scialert.net]

- 30. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. heteroletters.org [heteroletters.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. 2(1H)-Quinoxalinone, 3-methyl- [webbook.nist.gov]

- 34. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5,6,7,8-Tetrahydroquinoxalin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

Understanding the molecular structure is fundamental to interpreting its spectroscopic data. 5,6,7,8-Tetrahydroquinoxalin-2-ol consists of a pyrazine ring fused to a cyclohexane ring, with a hydroxyl group at the 2-position of the quinoxaline core. This structure suggests the presence of both aromatic and aliphatic protons and carbons, as well as a heteroaromatic system. The hydroxyl group will exhibit characteristic spectroscopic signatures.

Figure 1: Annotated structure of 5,6,7,8-Tetrahydroquinoxalin-2-ol highlighting key atoms for spectroscopic analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The predicted ¹H NMR spectrum of 5,6,7,8-Tetrahydroquinoxalin-2-ol would exhibit distinct signals for the aromatic, aliphatic, and hydroxyl protons.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| OH | 10.0 - 12.0 | Broad Singlet | 1H | The hydroxyl proton is acidic and its chemical shift is highly dependent on solvent and concentration. It is expected to be a broad signal due to hydrogen bonding and exchange. |

| H3 | 7.5 - 7.8 | Singlet | 1H | This proton is on the pyrazinone ring, adjacent to a nitrogen atom, leading to a downfield shift. |

| H5, H8 | 2.6 - 3.0 | Multiplet | 4H | These are allylic protons adjacent to the aromatic ring and are expected to be deshielded compared to the other aliphatic protons. |

| H6, H7 | 1.8 - 2.2 | Multiplet | 4H | These aliphatic protons are further from the aromatic ring and will appear at a more upfield chemical shift. |

Experimental Protocol: General Procedure for ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

Figure 2: A generalized workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted spectrum for 5,6,7,8-Tetrahydroquinoxalin-2-ol will show distinct signals for the aromatic and aliphatic carbons.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 155 - 160 | This carbon is bonded to both a nitrogen and an oxygen, resulting in a significant downfield shift. |

| C3 | 125 - 130 | Aromatic carbon adjacent to a nitrogen atom. |

| C4a | 130 - 135 | Quaternary aromatic carbon at the ring junction. |

| C8a | 140 - 145 | Quaternary aromatic carbon at the ring junction, adjacent to a nitrogen. |

| C5, C8 | 25 - 30 | Aliphatic carbons adjacent to the aromatic ring. |

| C6, C7 | 20 - 25 | Aliphatic carbons further from the aromatic ring. |

Experimental Protocol: General Procedure for ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

-

Instrument Setup: Similar to ¹H NMR, tune and shim the instrument for the ¹³C frequency.

-

Data Acquisition: Use a standard pulse sequence, often with proton decoupling to simplify the spectrum to singlets for each carbon. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Similar to ¹H NMR, involving Fourier transformation and phasing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The expected molecular weight of 5,6,7,8-Tetrahydroquinoxalin-2-ol (C₈H₁₀N₂O) is approximately 150.18 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 150.

-

Key Fragmentation Patterns: Fragmentation is likely to occur via the loss of small, stable molecules. Expect to see fragments corresponding to:

-

Loss of CO (m/z = 122)

-

Loss of HCN (m/z = 123)

-

Retro-Diels-Alder reaction in the cyclohexene ring, leading to characteristic fragments.

-

Experimental Protocol: General Procedure for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: The sample is ionized using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Figure 3: A generalized workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale |

| O-H stretch | 3200 - 3600 (broad) | Characteristic of the hydroxyl group, broadened due to hydrogen bonding. |

| N-H stretch | 3100 - 3500 (if tautomer exists) | The lactam-lactim tautomerism may result in an N-H stretch. |

| C-H stretch (aromatic) | 3000 - 3100 | Characteristic of C-H bonds on the aromatic ring. |

| C-H stretch (aliphatic) | 2850 - 3000 | Characteristic of C-H bonds in the saturated ring. |

| C=O stretch (amide) | 1650 - 1690 | If the lactam tautomer is dominant, a strong carbonyl stretch will be observed. |

| C=N stretch | 1600 - 1650 | Characteristic of the imine bond in the pyrazine ring. |

| C=C stretch (aromatic) | 1450 - 1600 | Skeletal vibrations of the aromatic ring. |

Experimental Protocol: General Procedure for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat solid or liquid, a KBr pellet, or as a solution in a suitable solvent.

-

Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance of light at different wavenumbers is measured.

-

Spectral Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5,6,7,8-Tetrahydroquinoxalin-2-ol. By combining the predictive data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently characterize and confirm the structure of this molecule. The provided general experimental protocols serve as a starting point for laboratory work. It is important to note that the actual experimental data may vary slightly depending on the specific conditions and instrumentation used.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

-

PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoxaline. National Center for Biotechnology Information. [Link][1]

Sources

An In-Depth Technical Guide to the Biological Landscape of the Tetrahydroquinoxaline Scaffold: A Roadmap for the Investigation of 5,6,7,8-Tetrahydroquinoxalin-2-ol

A Note to the Researcher: Scientific inquiry often begins with a specific molecule of interest. In the case of 5,6,7,8-Tetrahydroquinoxalin-2-ol, a thorough review of the current scientific literature reveals a notable absence of published data regarding its synthesis, biological activity, or mechanism of action. This guide, therefore, is structured to address this knowledge gap by providing a comprehensive technical overview of the broader tetrahydroquinoxaline and quinoxaline scaffolds. By understanding the well-documented biological activities of closely related analogues, this document serves as a foundational resource and a strategic roadmap for researchers and drug development professionals poised to investigate the potential of novel derivatives like 5,6,7,8-Tetrahydroquinoxalin-2-ol.

Introduction: The Quinoxaline Core in Medicinal Chemistry

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry. Its derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neurological applications.[1][2][3] The partially saturated analogue, 5,6,7,8-tetrahydroquinoxaline (THQ), retains key electronic features while introducing a three-dimensional geometry that can be exploited for targeted drug design. This guide will delve into the established biological activities of THQ and quinoxaline derivatives, offering a predictive framework for the potential therapeutic applications of unexplored compounds within this class.

The Anticancer Potential of Tetrahydroquinoxaline Derivatives

The quinoxaline scaffold is a cornerstone in the development of novel anticancer agents.[1][4] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of crucial cellular processes like microtubule dynamics.

Mechanism of Action: Microtubule Destabilization

A significant body of research has focused on tetrahydroquinoxaline derivatives as inhibitors of tubulin polymerization.[5] These agents often target the colchicine binding site on β-tubulin, leading to the disruption of the microtubule network. This interference with microtubule dynamics is a clinically validated anticancer strategy, as it arrests the cell cycle in the G2/M phase and can trigger apoptosis.[5][6]

A novel series of tetrahydroquinoxaline sulfonamide derivatives has been designed and evaluated as colchicine binding site inhibitors.[5] Several of these compounds exhibited potent antiproliferative activity against the HT-29 human colon cancer cell line.[5] The lead compound in this series was shown to inhibit tubulin polymerization, disrupt the mitotic spindle, and cause cell cycle arrest at the G2/M phase.[5]

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies on tetrahydroquinoxaline sulfonamides have provided valuable insights for future drug design.[5] Key findings include:

-

Substitution on the Tetrahydroquinoxaline Ring: The presence of a methoxy group on the THQ ring generally enhances antiproliferative activity compared to unsubstituted analogues.[5]

-

Substituents on the Phenyl Ring: The nature, position, and number of substituents on the appended phenyl ring significantly impact activity. Electron-donating groups (e.g., -OMe, -NH2) or electron-withdrawing groups (e.g., -CF3) at the 4-position of the phenyl ring were found to be more active than bulky groups.[5]

These findings suggest that systematic modification of the tetrahydroquinoxaline core and its substituents is a promising strategy for optimizing anticancer potency.[7]

Antimicrobial Activity of the Quinoxaline Scaffold

Quinoxaline derivatives have long been recognized for their broad-spectrum antimicrobial properties, with activity against various bacterial and fungal strains.[8][9][10]

Antibacterial Effects

Several studies have highlighted the potential of quinoxaline derivatives as antibacterial agents, including against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).[11] One study demonstrated that a specific quinoxaline derivative exhibited comparable minimum inhibitory concentrations (MICs) to vancomycin against a panel of MRSA isolates.[11] The introduction of sulfur and nitrogen-containing nucleophiles at the 2 and 3-positions of the quinoxaline ring has been shown to yield compounds with significant antibacterial activity.[8]

Antifungal Properties

The quinoxaline scaffold has also been explored for its antifungal potential.[8] Certain derivatives have demonstrated considerable activity against fungal strains, indicating that this chemical class could be a source of new antifungal therapies.[8][9]

Neurological and Other Biological Activities

Beyond anticancer and antimicrobial effects, the versatile quinoxaline scaffold has been investigated for a range of other biological activities.

-

5-HT3 Receptor Antagonism: Certain quinoxaline derivatives have been identified as a new class of potent 5-HT3 receptor antagonists.[12] This activity is relevant for the treatment of nausea and vomiting, particularly chemotherapy-induced emesis.[12]

-

Anti-inflammatory Properties: The quinoxaline structure is associated with anti-inflammatory effects, potentially through the inhibition of inflammatory modulators like cyclooxygenase and various cytokines.[3][13]

-

Cannabinoid Receptor Modulation: Some quinoxaline derivatives have been reported to exhibit partial agonist activity at the cannabinoid type 2 (CB2) receptor, suggesting potential applications in pain relief and inflammation.[14]

A Proposed Research Plan for 5,6,7,8-Tetrahydroquinoxalin-2-ol

Given the lack of specific data for 5,6,7,8-Tetrahydroquinoxalin-2-ol, a systematic investigation is warranted. The following sections outline proposed synthetic strategies and a tiered biological evaluation workflow.

Synthesis Strategies

The synthesis of substituted tetrahydroquinoxalines can be achieved through various methods. A common approach involves the asymmetric hydrogenation or transfer hydrogenation of a corresponding quinoxaline precursor.[15][16] A plausible synthetic route to 5,6,7,8-Tetrahydroquinoxalin-2-ol could involve the initial synthesis of 2-hydroxyquinoxaline, followed by a reduction of the pyrazine ring.

Proposed Experimental Protocols

A tiered approach to evaluating the biological activity of a novel compound like 5,6,7,8-Tetrahydroquinoxalin-2-ol is recommended.

Tier 1: Broad-Spectrum Biological Screening

-

Objective: To identify initial areas of biological activity.

-

Methodology:

-

Antiproliferative Screening: Evaluate the compound against a panel of cancer cell lines (e.g., NCI-60 panel) to determine its cytotoxic potential. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.

-

Step 1: Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Step 2: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

Step 3: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Step 4: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Step 5: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability and calculate the IC50 value.

-

-

Antimicrobial Screening: Test the compound against a panel of representative bacteria (Gram-positive and Gram-negative) and fungi using broth microdilution or disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC).

-

Tier 2: Mechanism of Action Studies (If Activity is Observed)

-

Objective: To elucidate the molecular mechanism underlying any observed biological activity.

-

Methodology (Example for Anticancer Activity):

-

Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase.

-

Tubulin Polymerization Assay: A cell-free assay to directly measure the effect of the compound on the polymerization of purified tubulin.

-

Apoptosis Assays: Employ techniques like Annexin V/PI staining and caspase activity assays to determine if the compound induces programmed cell death.

-

Quantitative Data Summary for Related Scaffolds

While no quantitative data exists for 5,6,7,8-Tetrahydroquinoxalin-2-ol, the following table summarizes representative data for related quinoxaline and tetrahydroquinoline derivatives to provide context for potential potency.

| Compound Class | Biological Activity | Target/Assay | Representative IC50/MIC | Reference |

| Tetrahydroquinoxaline Sulfonamides | Anticancer | HT-29 Cell Line | ~5-10 µM | [5] |

| Quinoxaline Derivatives | Antibacterial | MRSA | MIC: 4 µg/mL | [11] |

| Tetrahydroquinolinones | Anticancer | A549 Lung Cancer Cells | Induces apoptosis | [6] |

| 5-HT3 Antagonists | Neurological | Guinea Pig Ileum | High Potency (vs. Ondansetron) | [12] |

Conclusion and Future Directions

The tetrahydroquinoxaline scaffold represents a fertile ground for the discovery of new therapeutic agents. While 5,6,7,8-Tetrahydroquinoxalin-2-ol remains an unexplored entity, the extensive research on related quinoxaline and tetrahydroquinoline derivatives strongly suggests its potential for significant biological activity, particularly in the realms of oncology and infectious diseases. The synthetic and experimental frameworks outlined in this guide provide a clear and logical path forward for its investigation. Elucidating the biological profile of this and other novel tetrahydroquinoxalines will undoubtedly contribute to the expanding landscape of medicinal chemistry and may lead to the development of next-generation therapeutics.

References

-

Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. 2024. Available from: [Link]

-

Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists. PubMed. Available from: [Link]

-

Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. 2017. Available from: [Link]

-

Quinoxalines with biological activity. RSC Medicinal Chemistry Blog. 2014. Available from: [Link]

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. 2019. Available from: [Link]

-

Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed. 2020. Available from: [Link]

-

Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. PMC - NIH. 2023. Available from: [Link]

-

Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PMC - NIH. Available from: [Link]

-

Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers. 2021. Available from: [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available from: [Link]

-

Biological activity of quinoxaline derivatives. ResearchGate. Available from: [Link]

-

Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. PMC - NIH. 2023. Available from: [Link]

-

Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. PMC - NIH. Available from: [Link]

-

Natural Products with Heteroatom-Rich Ring Systems. ACS Publications. Available from: [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. 2023. Available from: [Link]

-

Synthesis and antimicrobial activity of certain novel quinoxalines. ResearchGate. Available from: [Link]

-

Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. Available from: [Link]

-

Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. 2023. Available from: [Link]

-

Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Available from: [Link]

-

The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed. 2021. Available from: [Link]

-

Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science (RSC Publishing). Available from: [Link]

-

Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. ResearchGate. 2021. Available from: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available from: [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. 2023. Available from: [Link]

-

Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. PubMed. Available from: [Link]

Sources

- 1. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. blogs.rsc.org [blogs.rsc.org]

- 5. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroquinoxalin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This guide focuses on a specific, yet underexplored derivative, 5,6,7,8-Tetrahydroquinoxalin-2-ol. Due to the limited availability of direct experimental data for this compound, this document provides a comprehensive analysis of its parent scaffold, 5,6,7,8-tetrahydroquinoxaline, and leverages fundamental chemical principles to project the physicochemical properties, reactivity, and spectral characteristics of the 2-hydroxy derivative. Furthermore, this guide proposes a robust synthetic pathway and a self-validating analytical workflow for its characterization, offering a predictive yet scientifically grounded resource for researchers aiming to synthesize and utilize this promising molecule.

Part 1: The Core Scaffold: 5,6,7,8-Tetrahydroquinoxaline

Introduction to the Core Structure

5,6,7,8-Tetrahydroquinoxaline is a heterocyclic compound featuring a pyrazine ring fused to a cyclohexane ring.[4] This structure serves as a partially saturated analog of quinoxaline. Its significance lies in its role as a key intermediate and a foundational scaffold for more complex molecules in flavor, fragrance, and pharmaceutical research.[1][4]

Physicochemical Properties

The properties of the parent scaffold are well-documented and provide a crucial baseline for understanding its derivatives.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂ | [4][5] |

| Molecular Weight | 134.18 g/mol | [4][5] |

| Appearance | Colorless to amber liquid or solid | [4] |

| Melting Point | 29-30 °C | [4] |

| Boiling Point | 108-111 °C @ 760 mmHg | [4] |

| Density | 1.078 - 1.088 g/mL | [4] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, DMSO, propylene glycol, and vegetable oils. | [4] |

| CAS Number | 34413-35-9 | [4][5] |

Spectroscopic & Chromatographic Profile

Characterization of 5,6,7,8-tetrahydroquinoxaline is routinely achieved via standard analytical techniques. Gas chromatography is often employed for its analysis, with established Kovats retention indices on various column types.[4][5] Mass spectrometry data is also available, providing fragmentation patterns essential for its identification.[4][6]

Part 2: The Target Molecule: An In-Depth Analysis of 5,6,7,8-Tetrahydroquinoxalin-2-ol

Introduction to the Hydroxylated Derivative and Tautomerism

The introduction of a hydroxyl group at the C2 position of the quinoxaline ring system introduces a critical chemical feature: lactam-lactim tautomerism.[7][8] The molecule exists in a dynamic equilibrium between the enol (2-hydroxy) form and the more stable keto (2-oxo) form, properly named 5,6,7,8-tetrahydro-2(1H)-quinoxalinone. This equilibrium is fundamental to its reactivity and biological interactions.[7][8]

For similar systems like 2-hydroxyquinoline, the equilibrium heavily favors the keto (lactam) form due to the thermodynamic stability of the cyclic amide.[7] This preference is influenced by solvent polarity, with polar solvents generally favoring the keto tautomer.[9][10]

Predicted Physicochemical Properties

The functionalization with a hydroxyl group is predicted to significantly alter the molecule's properties compared to the parent scaffold.

| Property | Predicted Value / Observation | Rationale |

| Molecular Formula | C₈H₁₀N₂O | Addition of one oxygen atom. |

| Molecular Weight | 150.18 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | The aromatic, polar nature and potential for hydrogen bonding suggest a solid state at room temperature.[9] |

| Melting Point | > 250 °C (decomposes) | The ability to form strong intermolecular hydrogen bonds via the N-H and C=O groups (of the dominant keto tautomer) will drastically increase the melting point compared to the parent compound. The analogous 2-hydroxyquinoxaline melts at 271-272 °C.[9][11] |

| Boiling Point | Significantly higher than parent | Strong hydrogen bonding increases the energy required for vaporization. |

| Solubility | Soluble in DMSO, alkaline solutions; sparingly soluble in water and ethanol. | The polar amide-like structure of the keto tautomer will confer solubility in polar aprotic solvents and basic solutions. The analogous 2-hydroxyquinoxaline is soluble in DMSO and lye but less soluble in water.[9][11] |

| pKa (Acidity) | ~9.0 - 9.5 | The N-H proton of the lactam tautomer is weakly acidic. This prediction is based on the experimentally determined pKa of the analogous 2-hydroxyquinoxaline, which is approximately 9.2.[9][12] |

Proposed Synthetic Pathway

A robust and high-yield synthesis for 2-hydroxyquinoxaline derivatives involves the condensation of an o-phenylenediamine with glyoxylic acid.[13][14][15] This established methodology can be directly adapted for the synthesis of 5,6,7,8-Tetrahydroquinoxalin-2-ol using 1,2-cyclohexanediamine as the starting material. The reaction is typically performed in a lower aliphatic alcohol solvent, such as methanol, at reduced temperatures to control the exothermic nature of the condensation.[13]

Caption: Proposed synthesis of 5,6,7,8-Tetrahydroquinoxalin-2-ol.

Part 3: Experimental Protocols & Characterization

General Synthesis Protocol (Hypothetical)

This protocol is a self-validating system, designed for high purity and yield based on established literature for analogous compounds.[15]

Materials:

-

1,2-Cyclohexanediamine (1.0 eq)

-

Glyoxylic acid monohydrate (1.05 eq)

-

Methanol, anhydrous

-

50% Methanol-Water solution (for washing)

-

Ice-water bath

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve glyoxylic acid monohydrate in anhydrous methanol.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath.

-

Reactant Addition: Dissolve 1,2-cyclohexanediamine in a separate portion of anhydrous methanol and add it dropwise to the cooled glyoxylic acid solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Stir the resulting mixture at 0-5 °C for an additional 2-3 hours. A precipitate should form.

-

Isolation: Filter the solid product under vacuum.

-

Washing: Wash the filter cake with a cold 50% methanol-water solution to remove unreacted starting materials and impurities.

-

Drying: Dry the product under vacuum at 50-60 °C to a constant weight.

Rationale: The slow, controlled addition at low temperature is critical to manage the exothermic reaction and prevent the formation of side products.[13] The use of methanol as a solvent facilitates the reaction while allowing the product to precipitate upon formation, simplifying purification.

Characterization Workflow

Confirming the identity and purity of the synthesized product is paramount. A multi-technique approach ensures a self-validating characterization.

Caption: Self-validating workflow for product characterization.

Expected Analytical Results:

-

¹H NMR (in DMSO-d₆): Expect to see broad signals for the aliphatic protons of the cyclohexane ring, a singlet for the C3-proton on the pyrazine ring, and a broad singlet for the N-H proton (typically >10 ppm) of the lactam tautomer.

-

¹³C NMR (in DMSO-d₆): Expect 8 distinct signals, including a characteristic signal for the carbonyl carbon (C=O) of the lactam form in the range of 150-160 ppm.

-

FT-IR (ATR): A strong, sharp absorption band around 1650-1670 cm⁻¹ corresponding to the C=O (amide) stretch, and a broad band around 3200-3400 cm⁻¹ for the N-H stretch. The absence of a strong, broad O-H band around 3300-3500 cm⁻¹ would further support the dominance of the keto tautomer in the solid state.

-

Mass Spectrometry (ESI+): A prominent peak at m/z = 151.08 [M+H]⁺.

Part 4: Potential Applications in Research and Drug Development

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[3] Derivatives have demonstrated a wide spectrum of activities:

-

Anticancer: Some quinoxaline derivatives have shown cytotoxic effects on human cancer cell lines.[1]

-

Antimicrobial: The quinoxaline moiety is part of several antibiotics and synthetic derivatives show potent antibacterial and antifungal activity.[1][2]

-

Antiviral: The planar aromatic structure of quinoxalines has been explored for antiviral applications, including against respiratory pathogens and coronaviruses.[16]

-

Kinase Inhibitors: The scaffold is frequently used in the design of inhibitors for various protein kinases involved in cell signaling pathways.[1]

The introduction of the 2-oxo functionality in 5,6,7,8-Tetrahydroquinoxalin-2-ol provides a key hydrogen bond donor (N-H) and acceptor (C=O) site, making it an attractive candidate for rational drug design targeting enzyme active sites.

Conclusion

References

- Google Patents. (n.d.). CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal.

-

Defense Technical Information Center. (n.d.). The Spectroscopy and Structure of 2-Hydroxyquinoline. DTIC. Retrieved from [Link]

-

FAO AGRIS. (n.d.). Determination of 5,6,7,8-Tetrahydroquinoxaline Added in Aromatic Rice by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). TWI716060B - Regioselective one-step process for synthesizing 2-hydroxyquinoxaline.

-

Scientific Electronic Library Online. (n.d.). Determination of the pKa values of some biologically active and inactive hydroxyquinones. SciELO. Retrieved from [Link]

-

PubChem. (n.d.). 2(1H)-Quinoxalinone. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US5169955A - Process for producing 2-hydroxyquinoxaline derivatives.

-

Semantic Scholar. (n.d.). Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NCBI. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 5,6,7,8-Tetrahydroquinoxaline. NIST WebBook. Retrieved from [Link]

-

TSI Journals. (n.d.). SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. NCBI. Retrieved from [Link]

-

ChemBK. (n.d.). 2-HYDROXYQUINOXALINE. Retrieved from [Link]

-

PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

-

YouTube. (2020, January 2). keto-enol tautomerization. ChemHelpASAP. Retrieved from [Link]

-

MDPI. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]

-

PharmaTutor. (2011, October 26). Exploring Biological Activities of Quinoxaline Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Emission behavior, enol–keto tautomerism and bioactivity of hydroxy-substituted cyclic chalcone derivatives. RSC Publishing. Retrieved from [Link]

Sources

- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. pharmatutor.org [pharmatutor.org]

- 4. 5,6,7,8-Tetrahydroquinoxaline | C8H10N2 | CID 36822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5,6,7,8-Tetrahydroquinoxaline [webbook.nist.gov]

- 6. Determination of 5,6,7,8-Tetrahydroquinoxaline Added in Aromatic Rice by Gas Chromatography-Mass Spectrometry [agris.fao.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. 2-Hydroxyquinoxaline | High-Purity Research Chemical [benchchem.com]

- 10. Emission behavior, enol–keto tautomerism and bioactivity of hydroxy-substituted cyclic chalcone derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. chembk.com [chembk.com]

- 12. 2(1H)-Quinoxalinone | C8H6N2O | CID 14526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal - Google Patents [patents.google.com]

- 14. TWI716060B - Regioselective one-step process for synthesizing 2-hydroxyquinoxaline - Google Patents [patents.google.com]

- 15. US5169955A - Process for producing 2-hydroxyquinoxaline derivatives - Google Patents [patents.google.com]

- 16. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

5,6,7,8-Tetrahydroquinoxalin-2-ol IUPAC name and synonyms

An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinoxalin-2-ol: Synthesis, Properties, and Therapeutic Potential

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The partially saturated derivative, 5,6,7,8-tetrahydroquinoxaline, presents a three-dimensional structure that can be advantageous for specific receptor interactions. This guide focuses on a specific hydroxylated analog, 5,6,7,8-tetrahydroquinoxalin-2-ol, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into its chemical identity, explore potential synthetic routes, and, based on structurally related compounds, hypothesize its biological activities and therapeutic applications.

While direct experimental data on 5,6,7,8-tetrahydroquinoxalin-2-ol is limited in published literature, this guide will leverage established chemical principles and data from analogous structures to provide a predictive and practical framework for its study. A critical aspect of this molecule is its existence in tautomeric forms, which dictates its reactivity and nomenclature.

Chemical Identity and Nomenclature: The Importance of Tautomerism

A key feature of 2-hydroxyquinoxalines is their existence in a state of equilibrium between the enol form (5,6,7,8-tetrahydroquinoxalin-2-ol) and the more stable keto form, 5,6,7,8-tetrahydroquinoxalin-2(1H)-one.[2][3] Spectroscopic evidence and chemical reactivity studies of related 2-hydroxy-N-heterocycles overwhelmingly indicate that the amide-like keto tautomer is the predominant species in solution and solid states.[4][5] Therefore, the correct IUPAC name for the more stable form of this compound is 5,6,7,8-Tetrahydroquinoxalin-2(1H)-one .[2] Throughout this guide, we will refer to this keto structure, while acknowledging the potential role of the enol tautomer in certain chemical reactions.

Core Compound Identifiers

| Identifier | 5,6,7,8-Tetrahydroquinoxaline (Parent Scaffold) | Quinoxalin-2(1H)-one (Aromatic Keto Form) |

| IUPAC Name | 5,6,7,8-tetrahydroquinoxaline[6] | 1H-quinoxalin-2-one[2] |

| Synonyms | Cyclohexapyrazine, Nutty quinoxaline[7][8] | 2-Hydroxyquinoxaline, Quinoxalin-2-one[2] |

| CAS Number | 34413-35-9[6] | 1196-57-2[2] |

| Molecular Formula | C₈H₁₀N₂[6] | C₈H₆N₂O[2] |

| Molecular Weight | 134.18 g/mol [7] | 146.15 g/mol [2] |

| PubChem CID | 36822[6] | 14526[2] |

Proposed Synthesis and Characterization

While a specific protocol for 5,6,7,8-tetrahydroquinoxalin-2(1H)-one has not been published, a robust synthetic route can be proposed based on well-established methods for quinoxalinone synthesis.[1][9] The most common and effective method is the condensation of an o-phenylenediamine derivative with an α-keto acid.[9]

Proposed Synthetic Workflow

The synthesis would logically proceed via the condensation of cyclohexane-1,2-diamine with glyoxylic acid. This reaction typically occurs under mild acidic or thermal conditions and often uses water or ethanol as a solvent.[9]

Detailed Experimental Protocol: Proposed Synthesis

This protocol is a predictive methodology based on similar documented syntheses.[9] Researchers should perform small-scale trials to optimize reaction conditions.

-

Reagent Preparation: In a round-bottom flask, dissolve cyclohexane-1,2-diamine (1.0 equivalent) in ethanol.

-

Reaction Initiation: To the stirred solution, add a solution of glyoxylic acid (1.05 equivalents) in ethanol dropwise at room temperature.

-

Reaction Progression: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is expected to proceed for 4-8 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Dilute the residue with water and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activity and Therapeutic Potential (Inference from Analogs)

There is a notable absence of specific biological data for 5,6,7,8-tetrahydroquinoxalin-2(1H)-one. However, the broader quinoxalinone and tetrahydroquinoline classes are rich in pharmacological activities, providing a strong basis for hypothesizing the potential of this specific scaffold.

Anticancer and Kinase Inhibition Potential

Quinoxaline derivatives are well-documented as potent anticancer agents that act through various mechanisms, including the inhibition of protein kinases such as VEGFR, EGFR, and FGFR.[10] The quinoxalinone core can act as a bioisostere for other heterocyclic kinase inhibitors, binding within the ATP-binding pocket of the enzyme. The tetrahydro-scaffold could provide specific steric interactions to enhance selectivity or potency.

Neurological Activity: Acetylcholinesterase (AChE) Inhibition